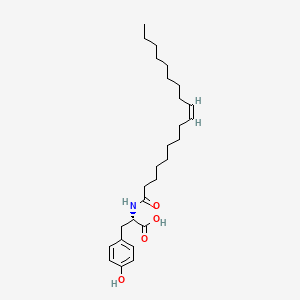

Oleoyl tyrosine

Description

Properties

CAS No. |

147732-57-8 |

|---|---|

Molecular Formula |

C7H5BrO2S |

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid |

InChI |

InChI=1S/C27H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)28-25(27(31)32)22-23-18-20-24(29)21-19-23/h9-10,18-21,25,29H,2-8,11-17,22H2,1H3,(H,28,30)(H,31,32)/b10-9-/t25-/m0/s1 |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |

Synonyms |

N-Oleoyl-L-tyrosine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Oleoyl Tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl (B10858665) tyrosine is a lipoamino acid, an amide formed from the condensation of oleic acid and the amino acid L-tyrosine. It is increasingly utilized in the cosmetics industry for its purported ability to enhance and accelerate tanning by stimulating melanin (B1238610) production. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological pathways of oleoyl tyrosine. It includes a detailed summary of its physicochemical properties, hypothetical experimental protocols for its synthesis, purification, and characterization, and a visualization of its proposed mechanism of action in melanogenesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and cosmetic science.

Chemical Identity and Structure

This compound, systematically named (2S)-3-(4-hydroxyphenyl)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid, is a derivative of the amino acid L-tyrosine where the amino group is acylated with oleic acid.[1] This modification imparts lipophilic characteristics to the otherwise hydrophilic amino acid.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (2S)-3-(4-hydroxyphenyl)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid[1] |

| CAS Number | 147732-57-8[1] |

| Molecular Formula | C₂₇H₄₃NO₄[1] |

| SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)N--INVALID-LINK--C(=O)O[1] |

| InChI Key | UOIBFJBJAWHQNM-JRUKXMRZSA-N[1] |

Chemical Structure:

The structure of this compound consists of three main components: the tyrosine backbone with its characteristic phenolic side chain, the oleoyl group derived from oleic acid featuring a cis-double bond at the C9 position, and an amide linkage connecting the two.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity. The introduction of the long oleoyl chain significantly alters the properties of the parent amino acid, L-tyrosine.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 445.6 g/mol | PubChem[1] |

| Appearance | White to off-white powder (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Water Solubility | 0.00025 g/L (predicted) | HMDB |

| LogP (Octanol-Water Partition Coefficient) | 7.43 (predicted) | HMDB |

| Topological Polar Surface Area | 86.6 Ų | PubChem[1] |

Experimental Protocols

This section outlines detailed, representative methodologies for the synthesis, purification, and characterization of this compound, based on established chemical principles for N-acylation of amino acids.

Synthesis of N-Oleoyl-L-Tyrosine via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a widely used method for the N-acylation of amino acids in a biphasic system.[2][3][4]

Materials:

-

L-Tyrosine

-

Oleoyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M

-

Deionized water

Procedure:

-

Dissolution of L-Tyrosine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-tyrosine (1.0 equivalent) in a 1 M aqueous solution of NaOH (2.2 equivalents) with stirring until a clear solution is obtained. Cool the flask in an ice bath to 0-5 °C.

-

Preparation of Oleoyl Chloride Solution: In a separate dropping funnel, dissolve oleoyl chloride (1.1 equivalents) in DCM.

-

Acylation Reaction: Add the oleoyl chloride solution dropwise to the cooled L-tyrosine solution over a period of 30-60 minutes with vigorous stirring, maintaining the temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., DCM:Methanol, 9:1).

-

Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with 1 M HCl. A white precipitate of crude N-oleoyl-L-tyrosine should form.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (B1210297) or DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization

Materials:

-

Crude N-Oleoyl-L-Tyrosine

-

Ethanol

-

Deionized water

Procedure:

-

Dissolution: Dissolve the crude N-oleoyl-L-tyrosine in a minimal amount of hot ethanol.

-

Crystallization: Slowly add deionized water to the hot ethanolic solution until the solution becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Characterization

3.3.1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 60% to 100% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm (due to the tyrosine chromophore).

3.3.2. Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Expected [M+H]⁺: m/z 446.3265

-

Expected [M-H]⁻: m/z 444.3119

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃ or DMSO-d₆): Expected signals would include aromatic protons of the tyrosine ring, the vinyl protons of the oleoyl chain, multiple methylene (B1212753) and methyl protons of the fatty acid chain, and the α- and β-protons of the tyrosine backbone.

-

¹³C NMR (in CDCl₃ or DMSO-d₆): Expected signals would include carbons of the aromatic ring, the double bond carbons of the oleoyl chain, the carbonyl carbons of the amide and carboxylic acid, and the aliphatic carbons of both moieties.

Biological Activity and Signaling Pathway

This compound is primarily recognized for its role in stimulating melanogenesis, the process of melanin production in melanocytes.[5] This activity is believed to contribute to an accelerated and enhanced tanning effect.

Proposed Mechanism of Action: Stimulation of Melanogenesis

The proposed mechanism involves the activation of tyrosinase, the rate-limiting enzyme in melanin synthesis.[6][7] It is hypothesized that this compound acts as a substrate or a precursor that can be readily utilized by melanocytes, thereby upregulating the melanogenesis cascade. The key signaling pathway involved is the cyclic AMP (cAMP) pathway.[5][8][9][10][11]

Signaling Pathway Diagram:

References

- 1. This compound | C27H43NO4 | CID 52922062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]

- 5. Cyclic adenosine monophosphate (cAMP) signaling in melanocyte pigmentation and melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tyrosinase - Wikipedia [en.wikipedia.org]

- 7. Antioxidant and Tyrosinase Inhibitory Activities of Seed Oils from Torreya grandis Fort. ex Lindl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Divergence of cAMP signaling pathways mediating augmented nucleotide excision repair and pigment induction in melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Cyclic AMP (cAMP) signaling in melanocytes and melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Oleoyl Tyrosine in Skin Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl (B10858665) Tyrosine, a lipoamino acid combining oleic acid and tyrosine, is utilized in cosmetic formulations to enhance skin pigmentation. While direct, peer-reviewed studies detailing its precise molecular mechanism of action are not extensively available in the public domain, this guide synthesizes information from related compounds and the fundamental principles of melanogenesis to propose a scientifically plausible mechanism. It is hypothesized that Oleoyl Tyrosine acts as a pro-melanogenic agent by increasing the bioavailability of tyrosine, the primary substrate for melanin (B1238610) synthesis, and potentially by modulating key signaling pathways within melanocytes. This document provides a comprehensive overview of the theoretical framework for its action, detailed experimental protocols to investigate its efficacy, and structured data presentation formats.

Introduction to Melanogenesis

Melanin, the primary determinant of skin, hair, and eye color, is produced by melanocytes in a complex process termed melanogenesis.[1] This process occurs within specialized organelles called melanosomes. The synthesis of melanin is a multi-step biochemical pathway initiated by the enzymatic oxidation of the amino acid L-tyrosine to DOPAquinone.[2][3] This initial and rate-limiting step is catalyzed by the enzyme tyrosinase (TYR).[2] Subsequent enzymatic reactions involving tyrosinase-related protein 1 (TYRP1) and dopachrome (B613829) tautomerase (DCT) lead to the formation of two main types of melanin: black/brown eumelanin (B1172464) and red/yellow pheomelanin.[2]

The regulation of melanogenesis is governed by a network of intracellular signaling pathways, with the cyclic adenosine (B11128) monophosphate (cAMP) pathway playing a central role.[1][4] Activation of the melanocortin 1 receptor (MC1R) by agonists such as α-melanocyte-stimulating hormone (α-MSH) elevates intracellular cAMP levels.[4] This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[5] Phosphorylated CREB upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte differentiation and melanogenesis.[6][7] MITF directly activates the transcription of key melanogenic genes, including TYR, TYRP1, and DCT.[2]

Proposed Mechanism of Action of this compound

This compound is a conjugate of oleic acid, a monounsaturated fatty acid, and the amino acid L-tyrosine. Its pro-melanogenic activity is likely attributable to the synergistic action of these two components.

Increased Substrate Bioavailability

The most direct mechanism by which this compound is proposed to stimulate melanogenesis is by increasing the intracellular concentration of L-tyrosine. As the primary substrate for tyrosinase, an elevated supply of L-tyrosine can drive the melanin synthesis pathway forward.[8][9] The lipophilic oleoyl moiety is thought to enhance the penetration of the molecule through the stratum corneum and the cell membranes of melanocytes, thereby delivering tyrosine more effectively to the melanosomes where melanogenesis occurs.[10] This increased bioavailability of the rate-limiting substrate would lead to a higher rate of melanin production.

Modulation of Cellular Signaling Pathways

While direct evidence is lacking for this compound, it is plausible that it may also influence the signaling cascades that regulate melanogenesis. Lipids have been shown to activate the p38 stress-activated kinase pathway, which can lead to the phosphorylation and activation of CREB, subsequently increasing MITF expression.[11] The oleic acid component of this compound could potentially engage in such lipid-mediated signaling.

A proposed signaling pathway for this compound's action is depicted below:

Quantitative Data Summary

As no specific quantitative data for this compound is publicly available, the following tables provide a template for how such data should be structured and presented. These tables are based on expected outcomes from the experimental protocols outlined in Section 4.

Table 1: Effect of this compound on Melanin Content in B16F10 Melanoma Cells

| Treatment Concentration (µM) | Melanin Content (% of Control) | Standard Deviation | p-value vs. Control |

| 0 (Control) | 100 | ± 5.2 | - |

| 1 | Data Point | Data Point | Data Point |

| 10 | Data Point | Data Point | Data Point |

| 50 | Data Point | Data Point | Data Point |

| 100 | Data Point | Data Point | Data Point |

Table 2: Effect of this compound on Cellular Tyrosinase Activity in B16F10 Melanoma Cells

| Treatment Concentration (µM) | Tyrosinase Activity (% of Control) | Standard Deviation | p-value vs. Control |

| 0 (Control) | 100 | ± 7.8 | - |

| 1 | Data Point | Data Point | Data Point |

| 10 | Data Point | Data Point | Data Point |

| 50 | Data Point | Data Point | Data Point |

| 100 | Data Point | Data Point | Data Point |

Table 3: Effect of this compound on Melanogenic Gene Expression (RT-qPCR)

| Gene | Treatment Concentration (µM) | Fold Change vs. Control | Standard Deviation | p-value vs. Control |

| MITF | 10 | Data Point | Data Point | Data Point |

| 50 | Data Point | Data Point | Data Point | |

| TYR | 10 | Data Point | Data Point | Data Point |

| 50 | Data Point | Data Point | Data Point | |

| TYRP1 | 10 | Data Point | Data Point | Data Point |

| 50 | Data Point | Data Point | Data Point | |

| DCT | 10 | Data Point | Data Point | Data Point |

| 50 | Data Point | Data Point | Data Point |

Detailed Experimental Protocols

The following are standard protocols used to assess the pro-melanogenic activity of a test compound like this compound.

Cell Culture

-

Cell Line: B16F10 mouse melanoma cells are a commonly used model for studying melanogenesis.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Melanin Content Assay

This assay quantifies the amount of melanin produced by the cells after treatment.

Cellular Tyrosinase Activity Assay

This assay measures the activity of the tyrosinase enzyme within the cells.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of key melanogenic proteins such as MITF, TYR, TYRP1, and DCT.

-

Cell Lysis: Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against MITF, TYR, TYRP1, DCT, and a loading control (e.g., β-actin). This is followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is used to measure the mRNA expression levels of melanogenic genes.

-

RNA Extraction: Total RNA is extracted from treated cells using a suitable kit.

-

cDNA Synthesis: cDNA is synthesized from the extracted RNA using reverse transcriptase.

-

qPCR: The relative expression of target genes (MITF, TYR, TYRP1, DCT) is quantified using SYBR Green or TaqMan-based qPCR, with a housekeeping gene (e.g., GAPDH) for normalization.

Conclusion

While direct experimental evidence for the mechanism of action of this compound in skin cells remains to be fully elucidated in publicly accessible scientific literature, a strong hypothesis can be formulated based on its chemical structure and the known principles of melanogenesis. The primary proposed mechanism is the enhanced delivery of tyrosine to melanocytes, thereby increasing the substrate availability for tyrosinase and boosting melanin production. A secondary, plausible mechanism involves the modulation of intracellular signaling pathways, potentially through lipid-mediated activation of the p38/CREB/MITF axis. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation and validation of these proposed mechanisms, and for the quantification of this compound's efficacy as a pro-melanogenic agent. Further research is warranted to definitively characterize its molecular interactions within skin cells.

References

- 1. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The biochemistry of melanogenesis: an insight into the function and mechanism of melanogenesis-related proteins [frontiersin.org]

- 3. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - AHEM [phmd.hirszfeld.pl]

- 4. mdpi.com [mdpi.com]

- 5. Diarylpropionitrile inhibits melanogenesis via protein kinase A/cAMP-response element-binding protein/microphthalmia-associated transcription factor signaling pathway in α-MSH-stimulated B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MITF in melanoma: mechanisms behind its expression and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beyond MITF: Multiple transcription factors directly regulate the cellular phenotype in melanocytes and melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Positive regulation of melanin pigmentation by two key substrates of the melanogenic pathway, L-tyrosine and L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-tyrosine and L-DOPA as hormone-like regulators of melanocytes functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. seppic.com [seppic.com]

- 11. Activation of the Mitf promoter by lipid-stimulated activation of p38-stress signalling to CREB - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of N-Oleoyl-L-Tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl-L-tyrosine is an endogenous N-acyl amino acid, a class of lipid signaling molecules drawing increasing interest for their diverse physiological roles. This technical guide provides a comprehensive overview of the known and potential biological activities of N-oleoyl-L-tyrosine, with a focus on its interactions with key cellular targets, its metabolic fate, and its implications for metabolic regulation and disease. This document details experimental protocols for assessing its activity and presents available quantitative data for related compounds to infer its potential efficacy. Signaling pathways and experimental workflows are visualized to provide a clear understanding of its mechanism of action.

Introduction

N-acyl amino acids (NAAAs) are a growing family of bioactive lipids involved in a wide range of physiological processes, including metabolic regulation, inflammation, and neurotransmission. N-oleoyl-L-tyrosine, formed by the amide linkage of oleic acid and L-tyrosine, is a naturally occurring member of this class. Its structural similarity to other well-characterized lipid signaling molecules, such as anandamide (B1667382) and other N-acyl amides, suggests its potential as a modulator of key cellular signaling pathways. This guide will delve into the synthesis, metabolism, and biological targets of N-oleoyl-L-tyrosine, providing a technical resource for researchers in drug discovery and metabolic disease.

Synthesis and Metabolism

The biosynthesis of N-oleoyl-L-tyrosine, like other NAAAs, is thought to occur through the enzymatic condensation of oleic acid (or its activated form, oleoyl-CoA) and L-tyrosine. While the specific enzymes responsible for its formation in vivo are not fully elucidated, processes involving acyl-CoA synthetases and N-acyltransferases are likely involved.

Metabolically, N-oleoyl-L-tyrosine is susceptible to enzymatic hydrolysis by amidases, which cleave the amide bond to release oleic acid and L-tyrosine. A key enzyme in the degradation of many N-acyl amides is Fatty Acid Amide Hydrolase (FAAH). However, evidence suggests that N-acyl amino acids with a glycine (B1666218) or serine headgroup are poor substrates for FAAH compared to ethanolamides like anandamide.[1] It is therefore likely that other hydrolases play a more significant role in the degradation of N-oleoyl-L-tyrosine.

Key Biological Targets and Activities

Based on its structure and the activities of related N-acyl amides, N-oleoyl-L-tyrosine is predicted to interact with several key cellular targets that regulate metabolism and inflammation.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is a nuclear receptor that acts as a master regulator of lipid metabolism.[2][3] Activation of PPARα leads to the transcription of genes involved in fatty acid uptake and oxidation.[4] Studies on N-acyl amino acid analogs suggest that they can function as PPARα agonists.[2] While direct quantitative data for N-oleoyl-L-tyrosine is limited, derivatives of the structurally similar N-acetyl-L-tyrosine have been shown to activate PPARα.[5]

Signaling Pathway

Figure 1: PPARα Signaling Pathway Activation by N-oleoyl-L-tyrosine.

G-Protein Coupled Receptor 120 (GPR120)

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for medium and long-chain unsaturated fatty acids. Its activation is linked to various physiological responses, including the secretion of glucagon-like peptide-1 (GLP-1), anti-inflammatory effects, and insulin (B600854) sensitization.[6] Given that oleic acid is a known GPR120 agonist, it is highly probable that N-oleoyl-L-tyrosine also interacts with this receptor.

Signaling Pathway

Figure 2: GPR120 Signaling Cascade initiated by N-oleoyl-L-tyrosine.

Other Potential Activities

-

Anti-Inflammatory Effects: Through its potential activation of GPR120 and PPARα, N-oleoyl-L-tyrosine may exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways.[6]

-

Metabolic Regulation: By influencing insulin and GLP-1 secretion, as well as glucose uptake in adipocytes, N-oleoyl-L-tyrosine could play a role in systemic glucose homeostasis.

-

Interaction with Fatty Acid Amide Hydrolase (FAAH): While likely a poor substrate, any interaction with FAAH could have implications for the endocannabinoid system by potentially competing with the hydrolysis of anandamide.[7][8]

Quantitative Data

Direct quantitative data for the biological activity of N-oleoyl-L-tyrosine is not extensively available in the public domain. However, data from structurally related compounds provide valuable insights into its potential potency.

Table 1: Quantitative Data for Related N-Acyl Amides and Receptor Ligands

| Compound/Ligand | Target | Assay Type | Value (EC₅₀/IC₅₀/Kᵢ) | Reference |

| N-Acetyl-L-tyrosine derivatives | PPARα | Transactivation | ~50 µM | [5] |

| TUG-891 (synthetic agonist) | GPR120 | Calcium Flux | 43.7 nM | [9] |

| N-oleoyl dopamine (B1211576) (OLDA) | TRPV1 | Cytokine Release | - | [10] |

| N-arachidonoyl glycine | FAAH | Hydrolysis Rate | ~0.02 nmol/min/mg | [11] |

| Anandamide | FAAH | Hydrolysis Rate | ~0.5 nmol/min/mg | [11] |

| GW9508 (synthetic agonist) | GPR40 | Insulin Secretion | pEC₅₀ = 6.14 | [12] |

Experimental Protocols

PPARα Transactivation Assay (Luciferase Reporter Assay)

This assay determines the ability of N-oleoyl-L-tyrosine to activate PPARα and drive the expression of a reporter gene.

Workflow

Figure 3: Experimental workflow for a PPARα reporter gene assay.

Methodology:

-

Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Transfection: Co-transfect cells with a PPARα expression vector and a PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with varying concentrations of N-oleoyl-L-tyrosine.

-

Lysis and Measurement: After 18-24 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) and determine the EC₅₀ value.

GPR120 Activation Assay (Intracellular Calcium Mobilization)

This assay measures the increase in intracellular calcium concentration following the activation of GPR120 by N-oleoyl-L-tyrosine.

Workflow

Figure 4: Experimental workflow for an intracellular calcium mobilization assay.

Methodology:

-

Cell Culture: Plate cells stably expressing GPR120 (e.g., CHO-K1 cells) in a 96-well plate.

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Addition: Wash the cells and then add varying concentrations of N-oleoyl-L-tyrosine.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Calculate the EC₅₀ value from the dose-response curve of the fluorescence signal.

Quantification of N-oleoyl-L-tyrosine by LC-MS/MS

This method allows for the sensitive and specific quantification of N-oleoyl-L-tyrosine in biological matrices.

Workflow

References

- 1. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]

- 2. benchchem.com [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Keys to Lipid Selection in Fatty Acid Amide Hydrolase Catalysis: Structural Flexibility, Gating Residues and Multiple Binding Pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Oleoyl dopamine induces IL-10 via central nervous system TRPV1 and improves endotoxemia and sepsis outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Oleoyl Tyrosine and the Melanogenesis Pathway

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of Oleoyl (B10858665) Tyrosine's Role in the Melanogenesis Pathway

Executive Summary

This technical guide aims to provide a comprehensive overview of the role of oleoyl tyrosine in the melanogenesis pathway. Melanogenesis, the process of melanin (B1238610) production, is a critical area of study for dermatological research, cosmetics, and the development of therapeutics for pigmentation disorders. L-tyrosine is well-established as the primary substrate for tyrosinase, the rate-limiting enzyme in this pathway. While "this compound," a lipoamino acid derivative of L-tyrosine, is utilized in cosmetic formulations for its purported ability to stimulate melanin production, detailed scientific literature elucidating its precise mechanism of action, quantitative effects, and specific interactions with the melanogenesis signaling cascade is notably scarce.

This document synthesizes the available information on the broader context of melanogenesis and the known functions of its constituent parts—oleic acid and L-tyrosine—to postulate potential mechanisms for this compound. It also provides detailed experimental protocols for key assays relevant to the study of melanogenesis to facilitate further research into this and other novel compounds.

The Melanogenesis Pathway: A Core Overview

Melanogenesis is a complex enzymatic cascade occurring within melanosomes of melanocytes, leading to the synthesis of melanin pigments. The process is primarily initiated by the hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine), a reaction catalyzed by the enzyme tyrosinase.[1] Tyrosinase further catalyzes the oxidation of L-DOPA to dopaquinone (B1195961). From dopaquinone, the pathway bifurcates into two main branches:

-

Eumelanogenesis: In the absence of sulfhydryl compounds, dopaquinone undergoes a series of reactions to form the brown-black pigment eumelanin.

-

Pheomelanogenesis: In the presence of cysteine or glutathione, dopaquinone is converted to cysteinyl-DOPA or glutathionyl-DOPA, leading to the production of the reddish-yellow pigment pheomelanin.

This intricate process is regulated by a network of signaling pathways, with the cyclic adenosine (B11128) monophosphate (cAMP) pathway playing a central role.

Key Signaling Pathways in Melanogenesis

The regulation of melanogenesis is orchestrated by several interconnected signaling pathways, primarily converging on the activation of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression.

-

cAMP/PKA/CREB/MITF Pathway: This is the most well-characterized pathway in melanogenesis. Activation of the Melanocortin 1 Receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH) leads to the activation of adenylyl cyclase, which increases intracellular cAMP levels.[2] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[2] Phosphorylated CREB then upregulates the transcription of the MITF gene.[3] MITF subsequently binds to the promoter regions of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2/DCT), to initiate their transcription.[4]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, including ERK, p38, and JNK, also plays a significant role in regulating melanogenesis, often in a complex and sometimes contradictory manner depending on the specific context and stimulus.

-

Protein Kinase C (PKC) Pathway: Diacylglycerol (DAG) is a key activator of Protein Kinase C-β (PKC-β) in melanocytes.[5] Activation of PKC-β can increase the activity of tyrosinase, thereby promoting pigmentation.[5]

Below is a diagram illustrating the core melanogenesis signaling pathway.

This compound: Postulated Mechanisms of Action

Given the limited direct research on this compound, its effects on melanogenesis can be hypothesized by examining its constituent components: an oleoyl group (derived from oleic acid) and a tyrosine molecule.

-

Increased Substrate Availability: As a derivative of L-tyrosine, this compound could potentially be hydrolyzed by cellular enzymes to release L-tyrosine, thereby increasing the intracellular pool of this primary substrate for tyrosinase. This direct increase in substrate availability could drive the melanogenic process forward.

-

Enhanced Cellular Uptake: The lipophilic oleoyl chain may facilitate the transport of the tyrosine molecule across the cell membrane of melanocytes, leading to higher intracellular concentrations of the substrate than would be achieved with L-tyrosine alone.

-

Activation of the PKC Pathway: Oleic acid is a known component of diacylglycerol (DAG). It is plausible that this compound or its metabolites could influence the DAG pool, leading to the activation of PKC-β. As previously mentioned, activated PKC-β can enhance tyrosinase activity, thus promoting melanin synthesis.[5] This is supported by findings that 1-Oleoyl-2-acetyl-sn-glycerol (OAG), a synthetic DAG analog, increases tyrosinase activity.[5]

The following diagram illustrates the potential points of intervention of this compound in the melanogenesis pathway.

Quantitative Data Summary

Currently, there is a lack of publicly available, peer-reviewed quantitative data specifically detailing the effects of this compound on melanin production or tyrosinase activity. The tables below are provided as templates for future research to systematically present such data.

Table 1: Effect of this compound on Melanin Content in B16F10 Melanoma Cells

| Treatment | Concentration (µM) | Melanin Content (% of Control) |

| Control | - | 100 |

| This compound | 1 | Data Not Available |

| This compound | 10 | Data Not Available |

| This compound | 50 | Data Not Available |

| L-Tyrosine (Positive Control) | 50 | Data Not Available |

| Kojic Acid (Negative Control) | 50 | Data Not Available |

Table 2: Effect of this compound on Cellular Tyrosinase Activity in B16F10 Melanoma Cells

| Treatment | Concentration (µM) | Tyrosinase Activity (% of Control) |

| Control | - | 100 |

| This compound | 1 | Data Not Available |

| This compound | 10 | Data Not Available |

| This compound | 50 | Data Not Available |

| L-Tyrosine (Positive Control) | 50 | Data Not Available |

| Kojic Acid (Negative Control) | 50 | Data Not Available |

Experimental Protocols

To facilitate research into the effects of this compound and other compounds on melanogenesis, detailed protocols for key assays are provided below.

Cell Culture

B16F10 murine melanoma cells are a commonly used cell line for in vitro melanogenesis studies.

-

Maintenance: Culture B16F10 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Melanin Content Assay

This assay quantifies the amount of melanin produced by cultured cells.[6]

-

Cell Seeding: Seed B16F10 cells in a 6-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in 1 N NaOH containing 10% DMSO at 80°C for 1 hour.

-

Spectrophotometry: Measure the absorbance of the lysate at 405 nm using a microplate reader.

-

Quantification: Determine the melanin concentration by comparing the absorbance to a standard curve generated with synthetic melanin. Normalize the melanin content to the total protein concentration of each sample.

Cellular Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase within the cells.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the Melanin Content Assay protocol.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing 1% Triton X-100 and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

-

Enzymatic Reaction: In a 96-well plate, mix an equal amount of protein from each sample with L-DOPA solution (2 mg/mL in phosphate (B84403) buffer, pH 6.8).

-

Spectrophotometry: Incubate the plate at 37°C and measure the absorbance at 475 nm every 10 minutes for 1-2 hours.

-

Calculation: Calculate the rate of dopachrome (B613829) formation, which is indicative of tyrosinase activity. Express the results as a percentage of the control.

Western Blot Analysis for Melanogenesis-Related Proteins

This technique is used to detect and quantify the expression levels of key proteins in the melanogenesis pathway (e.g., MITF, Tyrosinase, TRP-1, TRP-2).[7]

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the Melanin Content Assay protocol.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (MITF, Tyrosinase, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

The following diagram outlines the general workflow for these key experiments.

Conclusion and Future Directions

While this compound is incorporated into cosmetic products with the claim of enhancing tanning, there is a significant gap in the scientific literature regarding its specific molecular mechanisms in the melanogenesis pathway. The potential for this compound to act as a pro-pigmenting agent through increased substrate availability, enhanced cellular uptake, or activation of the PKC signaling pathway warrants further investigation. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the efficacy and mechanism of action of this compound and other novel compounds in the field of pigmentation research. Future studies should focus on generating quantitative data on melanin production and tyrosinase activity, as well as elucidating the specific signaling cascades modulated by this compound. Such research will be invaluable for the development of new and effective treatments for pigmentation disorders and for substantiating the claims of cosmetic formulations.

References

- 1. Biochemistry, Melanin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uknowledge.uky.edu [uknowledge.uky.edu]

- 4. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways [frontiersin.org]

- 6. Methodology for evaluation of melanin content and production of pigment cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Cellular Uptake of Oleoyl Tyrosine in Melanocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oleoyl (B10858665) Tyrosine, a compound combining oleic acid and a tyrosine ester, is of significant interest in dermatological and cosmetic research for its potential to influence melanogenesis. Understanding its cellular uptake by melanocytes is paramount for optimizing its delivery and efficacy. This technical guide synthesizes the available, albeit limited, direct research on Oleoyl Tyrosine uptake and extrapolates from the well-established mechanisms of its parent molecule, L-tyrosine. We present a hypothetical model for its cellular transport, detail relevant experimental protocols for its investigation, and propose the downstream signaling pathways it may influence. All quantitative data for the closely related L-tyrosine are provided for comparative purposes, and all diagrams are rendered in DOT language for clarity and reproducibility.

Proposed Mechanisms of this compound Cellular Uptake

Direct experimental evidence for the specific cellular uptake mechanism of this compound in melanocytes is not yet prominent in publicly accessible literature. However, based on its chemical structure—a lipophilic oleoyl tail attached to a tyrosine headgroup—a dual-mechanism of uptake is plausible:

-

Passive Diffusion: The long, unsaturated oleoyl chain confers significant lipophilicity to the molecule. This property may allow this compound to passively diffuse across the lipid bilayer of the melanocyte cell membrane.

-

Carrier-Mediated Transport: The tyrosine moiety of the molecule may be recognized by amino acid transporters present on the melanocyte surface. Studies on L-tyrosine uptake in melanoma cells have identified the involvement of System L and System ASC amino acid transporters.[1][2][3] It is conceivable that this compound could be a substrate for these or other transporters, potentially with a different affinity compared to L-tyrosine due to its oleoyl group.

Further research is required to elucidate the predominant mechanism and the kinetics of this compound uptake.

Quantitative Data on L-Tyrosine Transport in Melanocytes

While specific kinetic data for this compound is not available, the transport kinetics of L-tyrosine in human melanoma cell lines have been characterized. This data serves as a crucial benchmark for future comparative studies involving this compound.

| Cell Line | Transport System | Km (mM) | Vmax (nmol/min/mg protein) | Reference |

| SK-MEL 23 | Na+-independent | 0.164 ± 0.016 | 21.6 ± 1.1 | [2][4] |

Experimental Protocols for Investigating this compound Uptake

To determine the cellular uptake mechanism of this compound in melanocytes, a series of well-defined experiments are necessary. Below are detailed protocols adapted from standard cellular uptake assays.[5][6][7]

General Cellular Uptake Assay

This protocol is designed to quantify the uptake of this compound into cultured melanocytes.

-

Cell Culture: Plate human or murine melanocytes in 24-well plates and culture until they reach 80-90% confluency.

-

Preparation of Assay Buffer: Prepare a Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4.

-

Incubation:

-

Aspirate the culture medium from the wells.

-

Wash the cells twice with pre-warmed HBSS.

-

Add 200 µL of HBSS containing the desired concentration of this compound (ideally, a labeled version such as [3H]-Oleoyl Tyrosine or a fluorescently tagged analog) to each well.

-

Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).

-

-

Termination of Uptake:

-

To stop the uptake, rapidly aspirate the incubation solution.

-

Wash the cells three times with ice-cold PBS to remove any unbound this compound.

-

-

Cell Lysis:

-

Add 200 µL of 0.1 M NaOH or a suitable lysis buffer to each well and incubate for 30 minutes at room temperature to lyse the cells.

-

-

Quantification:

-

Transfer the lysate to a scintillation vial (for radiolabeled compounds) or a microplate (for fluorescent compounds).

-

Measure the amount of internalized this compound using a scintillation counter or a fluorescence plate reader.

-

Normalize the uptake to the total protein content in each well, determined by a BCA or Bradford protein assay.

-

Competition and Inhibition Assays

These assays are crucial for distinguishing between passive diffusion and carrier-mediated transport.

-

Competition Assay: Perform the general uptake assay in the presence of increasing concentrations of potential competitors, such as L-tyrosine, L-phenylalanine, or other large neutral amino acids. A decrease in this compound uptake would suggest a shared transporter.

-

Inhibition Assay: Conduct the uptake assay in the presence of known inhibitors of amino acid transporters. For instance, 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) is a known inhibitor of System L transporters.[8] A reduction in uptake in the presence of the inhibitor would provide evidence for the involvement of that specific transport system.

Visualizations: Diagrams of Pathways and Workflows

Proposed Cellular Uptake Workflow for this compound

Caption: Experimental workflow for determining this compound uptake kinetics.

Hypothetical Signaling Pathway for this compound-Induced Melanogenesis

Caption: Hypothetical pathway of this compound in melanogenesis.

Conclusion and Future Research Directions

The cellular uptake of this compound in melanocytes is a critical area of study for its application in dermatology and cosmetics. While direct evidence is currently sparse, a dual mechanism of passive diffusion and carrier-mediated transport is proposed based on its chemical structure and the known transport mechanisms of L-tyrosine. The experimental protocols outlined in this guide provide a clear framework for future research to elucidate the precise mechanisms and kinetics of this compound uptake. Future studies should focus on:

-

Synthesizing radiolabeled or fluorescently tagged this compound to facilitate uptake studies.

-

Performing comprehensive kinetic analyses to determine the Km and Vmax of uptake.

-

Utilizing a panel of inhibitors to identify the specific transporters involved in carrier-mediated uptake.

-

Investigating the downstream metabolic fate of this compound within melanocytes and its ultimate impact on melanogenesis.

A thorough understanding of these aspects will be instrumental in the rational design of formulations and delivery systems for this compound to maximize its therapeutic and cosmetic potential.

References

- 1. Transport of L-tyrosine by B16/F10 melanoma cells: the effect of the intracellular content of other amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrosine transport in a human melanoma cell line as a basis for selective transport of cytotoxic analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition by analogues of L-tyrosine transport by B16/F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrosine transport in a human melanoma cell line as a basis for selective transport of cytotoxic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Glucose Uptake Assay [bio-protocol.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Amphiphilic Interplay: A Technical Guide to the Interaction of Oleoyl Tyrosine with Lipid Membranes

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl (B10858665) tyrosine, a lipoamino acid formed by the conjugation of oleic acid and the amino acid tyrosine, is a key ingredient in cosmetic formulations designed to accelerate tanning. Its mechanism of action is intrinsically linked to its ability to stimulate melanogenesis within melanocytes. This process necessitates the traversal or interaction of oleoyl tyrosine with the cell's lipid membrane. This technical guide provides an in-depth exploration of the putative interactions between this compound and lipid membranes. In the absence of direct biophysical studies on this compound, this guide synthesizes data from analogous long-chain N-acyl amino acids to build a robust theoretical framework. We present anticipated quantitative effects on membrane properties, detailed experimental protocols for future investigations, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

N-acyl amino acids, such as this compound, represent a class of amphiphilic molecules with a diverse range of biological activities. Their structure, comprising a hydrophobic fatty acyl chain and a hydrophilic amino acid headgroup, predisposes them to interact with lipid bilayers, the fundamental structure of cellular membranes. This compound is primarily recognized for its role in cosmetics as a tan accelerator, where it is thought to enhance the production of melanin.[1][2][3] This biological activity strongly implies an interaction with the plasma membrane of melanocytes to initiate or modulate the signaling cascade of melanogenesis.

Despite its commercial use, there is a notable gap in the scientific literature regarding the direct biophysical characterization of this compound's interaction with lipid membranes. Understanding this interaction is crucial for optimizing its efficacy in cosmetic and potentially therapeutic applications, as well as for assessing its safety profile.[4] This guide aims to bridge this gap by providing a comprehensive overview based on the behavior of structurally similar N-acyl amino acids.

Hypothetical Interaction of this compound with Lipid Membranes

Based on its amphiphilic nature, it is hypothesized that this compound inserts its oleoyl tail into the hydrophobic core of the lipid bilayer, while the more polar tyrosine headgroup resides at the lipid-water interface. This interaction is expected to modulate the biophysical properties of the membrane.

References

- 1. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Using DSC to Characterize Thermotropic Phase Transitions in Lipid Bilayer Membranes | Technology Networks [technologynetworks.com]

- 4. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to the Synthesis and Characterization of Oleoyl Tyrosine for Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Oleoyl (B10858665) Tyrosine (N-oleoyl-L-tyrosine), a lipoamino acid of significant interest in various research fields. This document offers detailed experimental protocols, data presentation in tabular format, and visual representations of chemical structures and relevant biological pathways to facilitate its application in a laboratory setting.

Introduction

Oleoyl Tyrosine is an N-acyl amide consisting of oleic acid, a monounsaturated omega-9 fatty acid, linked to the amino acid L-tyrosine via an amide bond. As a member of the N-acyl amide family, it is classified as a long-chain N-acylamide and an amino acid conjugate. N-acyl amides are a diverse class of signaling lipids involved in various physiological processes, including metabolic regulation, inflammation, and neurotransmission. The synthesis and characterization of high-purity this compound are crucial for investigating its biological functions and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of L-tyrosine with oleoyl chloride. This method, adapted from the synthesis of similar N-acyl amino acids, provides a reliable route to the desired product.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

L-Tyrosine

-

Oleoyl chloride (or oleic acid and a chlorinating agent like oxalyl chloride or thionyl chloride to prepare it in situ)

-

Anhydrous solvent (e.g., Dichloromethane - DCM)

-

Base (e.g., Triethylamine - TEA or Sodium Hydroxide - NaOH)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolution of L-Tyrosine: In a round-bottom flask, suspend L-Tyrosine (1.0 equivalent) in anhydrous DCM.

-

Basification: Add a suitable base to the suspension.

-

Using an organic base (e.g., Triethylamine): Add TEA (2.2 equivalents) to the suspension and stir at room temperature for 15-20 minutes.

-

Using an inorganic base (e.g., Sodium Hydroxide): In a separate flask, dissolve L-Tyrosine in an aqueous solution of NaOH.

-

-

Acylation:

-

Cool the L-Tyrosine mixture in an ice bath.

-

Slowly add Oleoyl chloride (1.1 equivalents) dropwise to the cooled mixture with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.

-

-

Work-up:

-

Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and byproducts. This is typically achieved by column chromatography followed by recrystallization.

Experimental Protocol: Purification by Column Chromatography

Materials:

-

Silica (B1680970) gel (for column chromatography)

-

Eluent: A mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate (B1210297) or chloroform/methanol)

-

Chromatography column

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Column Packing: Prepare a silica gel column using the chosen eluent system.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the solvent system, gradually increasing the polarity if necessary.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC with UV visualization.

-

Product Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.

Experimental Protocol: Recrystallization

Materials:

-

Suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane)

-

Erlenmeyer flask

-

Heating plate

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: Dissolve the purified this compound in a minimal amount of the hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂₇H₄₃NO₄ |

| Molecular Weight | 445.63 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 147732-57-8 |

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The following tables provide expected chemical shifts for the core structures of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for L-Tyrosine Moiety

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to -OH) | ~6.8 | d |

| Aromatic (meta to -OH) | ~7.1 | d |

| α-CH | ~4.5 | m |

| β-CH₂ | ~3.0 | m |

| Amide NH | ~8.0 | d |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts for L-Tyrosine Moiety

| Carbon | Chemical Shift (ppm) |

| Carbonyl (COOH) | ~175 |

| Aromatic (C-OH) | ~156 |

| Aromatic (CH) | ~130, ~115 |

| Aromatic (C-CH₂) | ~128 |

| α-CH | ~55 |

| β-CH₂ | ~37 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The oleoyl chain will exhibit characteristic signals for the aliphatic chain and the cis-double bond protons and carbons.

4.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Table 3: Expected Mass Spectrometry Data

| Ionization Mode | Adduct | Calculated m/z |

| ESI+ | [M+H]⁺ | 446.3265 |

| ESI+ | [M+Na]⁺ | 468.3084 |

| ESI- | [M-H]⁻ | 444.3119 |

Experimental Protocol: Characterization

4.3.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Analysis: Process the spectra and assign the signals to the corresponding protons and carbons of the this compound structure.

4.3.2. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Infuse the sample into a mass spectrometer (e.g., ESI-MS) and acquire the mass spectrum in both positive and negative ion modes.

-

Data Analysis: Compare the observed m/z values with the calculated values for the expected adducts of this compound.

Biological Context: Signaling Pathways

N-acyl amides, including this compound, are known to interact with various cellular targets and signaling pathways. While the specific pathways for this compound are still under active investigation, the broader class of N-acyl amides has been shown to modulate the activity of G-protein coupled receptors (GPCRs) and Transient Receptor Potential (TRP) channels.

Generalized Signaling Pathway for N-Acyl Amides

Caption: Putative signaling pathways for N-acyl amides like this compound.

This technical guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and research objectives.

In Vitro Effects of Oleoyl Tyrosine on Keratinocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl (B10858665) tyrosine is a lipoamino acid increasingly utilized in cosmetic formulations, particularly in tan-enhancing products. Its proposed mechanism involves stimulating melanin (B1238610) production. However, a comprehensive understanding of its direct effects on keratinocytes at a cellular and molecular level is not well-documented in publicly available scientific literature. This technical guide consolidates the current, albeit limited, knowledge on oleoyl tyrosine and provides an in-depth analysis of the in vitro effects of its constituent molecules—oleic acid and tyrosine—on keratinocyte biology. This information serves as a foundational resource for researchers investigating the efficacy and safety of this compound and other acylated amino acids in dermatological and cosmetic applications. Recent case studies also highlight its potential as a contact allergen, a critical consideration for product development and safety assessment.

Introduction: this compound in Cosmetics and as an Emerging Allergen

This compound is synthesized by acylating L-tyrosine with oleic acid. In cosmetic formulations, it is purported to accelerate and intensify melanin production, thereby enhancing skin tanning[1]. It is classified as a skin conditioning and protecting agent[2][3]. While its use is becoming more widespread, recent dermatological case reports have identified this compound as an emerging contact allergen, causing allergic contact dermatitis in some individuals using sunscreens and tan-enhancing products[4][5][6][7]. This underscores the importance of a thorough investigation into its cutaneous effects.

In Vitro Effects of Oleic Acid on Keratinocytes

Oleic acid, the fatty acid component of this compound, has been studied for its various effects on keratinocytes in vitro. These studies provide valuable insights into how the oleoyl moiety of this compound might interact with these cells.

Keratinocyte Differentiation

Oleic acid has been shown to promote the differentiation of human epidermal keratinocytes. Treatment with oleic acid leads to an increased expression of differentiation markers such as keratin (B1170402) 10 and involucrin[8]. This process is associated with the upregulation of miR-203, which in turn reduces the expression of p63, a target of miR-203[8].

Cell Proliferation and Viability

The direct application of oleic acid to submerged keratinocyte cultures can lead to cytotoxicity at very low concentrations[9]. However, when applied topically to reconstructed human epidermis, no significant morphological alterations were observed, suggesting the stratum corneum plays a key role in mitigating its cytotoxic effects[9]. Furthermore, oleic acid can induce keratinocyte hyperproliferation in some models[10].

Calcium Influx and Signaling

Unsaturated fatty acids like oleic acid can affect calcium dynamics in epidermal keratinocytes[10]. Oleic acid has been found to induce an influx of calcium ions into cultured normal human keratinocytes. This effect is thought to be mediated, at least in part, through N-methyl-D-aspartate (NMDA) type glutamate (B1630785) receptors[10][11].

Cytokine Production

Even in minute amounts that do not affect cell morphology, oleic acid can induce the expression of interleukin-1alpha (IL-1α) mRNA in submerged keratinocyte cultures[9]. This suggests a potential pro-inflammatory effect under certain conditions.

Quantitative Data Summary: Effects of Oleic Acid on Keratinocytes

| Parameter | Cell Type | Oleic Acid Concentration | Observed Effect | Reference |

| Differentiation Markers | ||||

| Keratin 10 Expression | Neonatal Human Epidermal Keratinocytes (HEKn) | Various concentrations | Increased expression | [8] |

| Involucrin Expression | Neonatal Human Epidermal Keratinocytes (HEKn) | Various concentrations | Increased expression | [8] |

| Signaling Molecules | ||||

| miR-203 Expression | Neonatal Human Epidermal Keratinocytes (HEKn) | Various concentrations | Increased expression | [8] |

| p63 Expression | Neonatal Human Epidermal Keratinocytes (HEKn) | Various concentrations | Reduced expression | [8] |

| Cellular Processes | ||||

| Calcium Influx | Normal Human Keratinocytes | Not specified | Increased intracellular calcium concentration | [10] |

| Cytokine Expression | ||||

| IL-1α mRNA | Submerged Human Keratinocyte Cultures | "Small amounts" | Increased expression | [9] |

Role of Tyrosine in Keratinocyte Function and Melanin Synthesis

Tyrosine is an amino acid that serves as a crucial precursor for melanin synthesis in melanocytes. While keratinocytes do not produce melanin, they play a vital role in regulating melanocyte function and are involved in the metabolism of tyrosine.

Regulation of Melanogenesis

Keratinocytes regulate melanin production in melanocytes through the secretion of various signaling molecules. They can also influence melanin synthesis by affecting the uptake of tyrosine by melanocytes. For instance, keratinocyte-derived laminin-332 has been shown to promote the uptake of extracellular tyrosine by melanocytes, thereby increasing melanin production[12][13].

Tyrosine Metabolism in Keratinocytes

Keratinocytes possess the enzymatic machinery to convert L-tyrosine into other molecules. For example, they can express enzymes necessary for the catecholamine biosynthesis pathway, starting from L-tyrosine[14].

Potential Effects of Acylated Amino Acids on Skin

The acylation of amino acids, such as in this compound, alters their physicochemical properties, generally increasing their lipophilicity. This modification can enhance their interaction with the lipid structures of the stratum corneum. Some N-acetylated amino acids have been shown to help maintain the skin's barrier function by preserving the hydrocarbon-chain packing structure of intercellular lipids[15].

Experimental Protocols

Assessment of Keratinocyte Differentiation

Objective: To determine the effect of a test compound (e.g., oleic acid) on the differentiation of human keratinocytes.

Methodology:

-

Cell Culture: Culture primary neonatal human epidermal keratinocytes (HEKn) in an appropriate growth medium (e.g., EpiLife medium).

-

Treatment: Treat sub-confluent cultures with various concentrations of the test compound dissolved in a suitable vehicle (e.g., ethanol). Include a vehicle-only control.

-

Protein Analysis (Western Blotting): After a defined incubation period (e.g., 72 hours), lyse the cells and extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against differentiation markers (e.g., anti-involucrin, anti-keratin 10) and a loading control (e.g., anti-actin). Detect with appropriate secondary antibodies and visualize the bands. Quantify band intensity to determine relative protein expression levels.

-

mRNA Analysis (qRT-PCR): After treatment, isolate total RNA from the cells. Synthesize cDNA and perform quantitative real-time PCR using primers specific for the genes of interest (e.g., IVL, KRT10) and a housekeeping gene for normalization.

Measurement of Intracellular Calcium Influx

Objective: To measure changes in intracellular calcium concentration in keratinocytes in response to a test compound.

Methodology:

-

Cell Culture: Culture normal human keratinocytes on glass coverslips.

-

Loading with Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

-

Live-Cell Imaging: Mount the coverslips on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Stimulation and Measurement: Perfuse the cells with a physiological buffer and establish a baseline fluorescence ratio. Introduce the test compound into the perfusion buffer and continuously record the changes in fluorescence ratio over time. The ratio of fluorescence intensities at two different excitation wavelengths corresponds to the intracellular calcium concentration.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Oleic Acid-Induced Keratinocyte Differentiation

Caption: Oleic acid promotes keratinocyte differentiation by upregulating miR-203.

Experimental Workflow for Assessing Keratinocyte Differentiation

References

- 1. This compound | Ask.NAOS [ask-naos.ie]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. This compound (with Product List) [incidecoder.com]

- 4. This compound: An emerging allergen in tan-enhancing sunscreens and cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. researchgate.net [researchgate.net]

- 7. Allergic contact dermatitis from this compound in a sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assessment of the potential irritancy of oleic acid on human skin: Evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Function of oleic acid on epidermal barrier and calcium influx into keratinocytes is associated with N-methyl D-aspartate-type glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. Keratinocyte-derived laminin-332 protein promotes melanin synthesis via regulation of tyrosine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Amino Acids and Their N-Acetylated Derivatives Maintain the Skin's Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Amphiphilic Nature of Oleoyl Tyrosine: A Deep Dive into Lipophilicity and Membrane Permeability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl (B10858665) tyrosine is a lipoamino acid, a molecule synthesized by forming an amide bond between the carboxyl group of oleic acid and the amino group of the amino acid tyrosine.[1] This conjugation results in an amphiphilic compound with a lipophilic fatty acid tail and a more polar amino acid headgroup. Oleoyl tyrosine and other N-acyl amino acids are gaining interest in various fields, from cosmetics, where they are used as skin conditioning and protecting agents, to pharmaceuticals, where their potential as permeability enhancers is being explored.[2][3] Understanding the interplay between the lipophilicity of this compound and its ability to permeate biological membranes is crucial for harnessing its full potential in formulation science and drug delivery. This technical guide provides a comprehensive overview of the lipophilicity and membrane permeability of this compound, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Lipophilicity of this compound

Lipophilicity, the affinity of a molecule for a lipid environment, is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water. A higher LogP value indicates greater lipophilicity.

Several predicted LogP values for this compound are available from different sources, all indicating its highly lipophilic nature.

| Parameter | Value | Source |

| LogP | 7.43 | ALOGPS[1] |

| LogP | 7.35 | ALOGPS[1] |

| LogP | 8.42 | ChemAxon[1] |

| LogP | 6.93250 | Chemsrc[4] |

Table 1: Predicted Lipophilicity Values for this compound

The high LogP values are attributed to the long oleic acid carbon chain. This pronounced lipophilicity suggests that this compound will readily partition into lipid bilayers, a key initial step for membrane permeation.

Membrane Permeability of this compound

Membrane permeability is the ability of a compound to pass through a biological membrane. For orally administered drugs, this typically refers to the intestinal epithelium. For topical applications, it's the stratum corneum. Due to its high lipophilicity, this compound is expected to exhibit significant passive diffusion across cell membranes.

The transport of amino acids and their derivatives across cell membranes can be complex, involving both passive diffusion and carrier-mediated transport.[5][6][7] While the large oleoyl group would favor passive diffusion, the tyrosine moiety could potentially interact with amino acid transporters. However, the N-acylation may hinder recognition by these transporters. For instance, N-acetylation of L-tyrosine has been shown to result in a similar nasal absorption rate to L-tyrosine, despite an increased partition coefficient, suggesting that the presence of the charged carboxylate group is a key determinant for transport.[8] In contrast, esterification of the carboxyl group of L-tyrosine significantly increases its nasal absorption.[8]

Given its use in topical formulations like sunscreens, the skin permeability of this compound is also of interest.[9][10] The lipophilic nature of the molecule would facilitate its entry into the lipid-rich stratum corneum.

Experimental Protocols

To experimentally determine the membrane permeability of this compound, standard in vitro models such as the Caco-2 permeability assay and the PAMPA assay can be employed.

Caco-2 Permeability Assay

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured, differentiates to form a monolayer of polarized intestinal enterocytes, serving as an in vitro model of the human intestinal epithelium.[11][12]

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER).

-

Permeability Experiment:

-

The culture medium is replaced with a transport buffer, typically Hanks' Balanced Salt Solution (HBSS).

-

A solution of this compound at a known concentration is added to the apical (donor) compartment.

-

At specified time intervals, samples are taken from the basolateral (receiver) compartment.

-

The concentration of this compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C0)

where:

-

dQ/dt is the rate of permeation of the drug across the cells.

-

A is the surface area of the filter membrane.

-

C0 is the initial concentration of the drug in the donor compartment.

-

Caco-2 Permeability Assay Workflow

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a non-cell-based, high-throughput screening method for predicting passive transcellular permeability.[13][14][15][16]

Methodology:

-

Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

-

Assay Setup:

-

The acceptor wells of a 96-well plate are filled with buffer.

-

The lipid-coated filter plate (donor plate) is placed on top of the acceptor plate.

-

A solution of this compound is added to the donor wells.

-

-

Incubation: The plate assembly is incubated for a defined period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

-

Quantification: The concentration of this compound in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.

-

Data Analysis: The effective permeability (Pe) is calculated.

PAMPA Workflow

Signaling Pathways

N-acyl amino acids, including this compound, are part of a larger family of lipid signaling molecules. While specific signaling pathways for this compound have not been fully elucidated, related N-acyl amides are known to interact with various cellular targets, including G protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels.

Potential Signaling Pathways

Conclusion

This compound is a highly lipophilic molecule, a characteristic that strongly suggests a capacity for passive diffusion across biological membranes. While direct experimental data on its membrane permeability is currently lacking, its structural similarity to other N-acyl amino acids, which are known to influence membrane properties, points towards a significant role in this area. The provided experimental protocols for Caco-2 and PAMPA assays offer a clear path for future research to quantify the membrane permeability of this compound. A deeper understanding of its interaction with cellular signaling pathways will further illuminate its biological functions and potential therapeutic or formulation applications.

References

- 1. Human Metabolome Database: Showing metabocard for N-Oleoyl tyrosine (HMDB0062337) [hmdb.ca]